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Compound of Interest

Compound Name: Hiv-IN-8

Cat. No.: B12373135 Get Quote

A comprehensive in vitro comparison between Hiv-IN-8 and Dolutegravir could not be

conducted as extensive searches of scientific literature and public databases did not yield any

specific information or experimental data for a compound designated "Hiv-IN-8." This

designation may refer to an internal compound code not yet disclosed in public forums, a

misnomer, or a compound in very early stages of development.

This guide, therefore, focuses on providing a detailed in vitro profile of Dolutegravir, a widely

studied and clinically approved HIV-1 integrase strand transfer inhibitor (INSTI).

Dolutegravir: In Vitro Performance
Dolutegravir is a second-generation INSTI that has demonstrated potent antiviral activity

against wild-type HIV-1 and various strains resistant to earlier integrase inhibitors.[1] It

functions by binding to the active site of the HIV integrase enzyme, preventing the strand

transfer step of retroviral DNA integration into the host cell's genome, which is a critical stage in

the HIV replication cycle.[2][3][4]

Quantitative Antiviral Activity
The in vitro efficacy of Dolutegravir is commonly measured by its 50% maximal inhibitory

concentration (IC50) and 50% maximal effective concentration (EC50). These values represent

the concentration of the drug required to inhibit 50% of viral replication or protect 50% of cells

from the virus-induced cytopathic effect, respectively.
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Parameter Virus Strain Cell Type Value (nM) Reference

IC50 Wild-type HIV-1 -
1.07 (median,

range: 0.8–1.6)
[5][6]

EC50
Wild-type HIV-

1NL4-3
- 1.5 ± 0.6 [7]

EC50
Wild-type HIV-

2ROD9
- 2.3 ± 0.7 [7]

EC50
INSTI-naïve HIV-

1 isolates

Single-cycle

assay
1.3 ± 0.2 [7][8]

EC50

INSTI-naïve HIV-

2 group A

isolates

Single-cycle

assay
1.9 ± 0.5 [7][8]

EC50

INSTI-naïve HIV-

2 group B

isolates

Single-cycle

assay
2.6 ± 0.9 [7][8]

Resistance Profile
A key feature of Dolutegravir is its high genetic barrier to resistance. It maintains activity against

HIV-1 variants with mutations that confer resistance to first-generation INSTIs like raltegravir

and elvitegravir.[5]

Resistance Mutation(s)
Fold Change in EC50 (vs.
Wild-Type)

Reference

Y143R + T97A 1.05 (median) [5][6]

N155H 1.37 (median) [5][6]

G140S + Q148H 3.75 (median) [6]

G140S + Q148R 13.3 (median) [6]
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The in vitro activity of HIV integrase inhibitors is determined through various assays. The

following are generalized protocols for key experiments.

Single-Cycle Infectivity Assay
This assay measures the ability of a drug to inhibit a single round of viral replication.

Methodology:

Virus Production: Pseudotyped viruses are generated by co-transfecting producer cells (e.g.,

HEK293T) with an HIV-1 genomic vector that lacks a functional envelope gene and

expresses a reporter gene (e.g., luciferase or green fluorescent protein), and a vector

expressing a viral envelope glycoprotein (e.g., VSV-G).

Infection: Target cells (e.g., TZM-bl) are seeded in 96-well plates and infected with the

pseudotyped virus in the presence of serial dilutions of the test compound (Dolutegravir).

Quantification: After a set incubation period (e.g., 48-72 hours), the reporter gene expression

is measured. For luciferase, a luminometer is used to quantify light production after adding a

substrate.

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition against

the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Integrase Strand Transfer Assay
This biochemical assay directly measures the inhibition of the integrase enzyme's strand

transfer activity.

Methodology:

Reaction Setup: The assay is typically performed in a 96-well plate. Recombinant HIV-1

integrase enzyme is pre-incubated with the test compound at various concentrations.

Substrate Addition: A pre-processed viral DNA substrate (donor DNA) and a target DNA

substrate are added to the reaction mixture.

Incubation: The reaction is incubated to allow for the strand transfer reaction to occur.
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Detection: The amount of strand transfer product is quantified. This can be done using

various methods, such as ELISA-based detection where the DNA substrates are labeled with

biotin and digoxigenin, and the product is captured on a streptavidin-coated plate and

detected with an anti-digoxigenin antibody conjugated to an enzyme.

Data Analysis: The IC50 value is determined by measuring the concentration of the inhibitor

that reduces the strand transfer activity by 50%.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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